

# An In-Depth Technical Guide to the Chemical Structure of Cascaroside C

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## Compound of Interest

Compound Name: Cascaroside C

CAS No.: 53823-09-9

Cat. No.: B12739849

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## Introduction

**Cascaroside C** is a prominent member of the anthraquinone glycoside family, a class of natural products renowned for their biological activities. It is isolated from the aged bark of *Rhamnus purshiana* (Cascara sagrada), a plant with a long history of use in traditional medicine, particularly as a stimulant laxative.[1][2][3] The pharmacological effects of Cascara sagrada are largely attributed to its complex mixture of anthraquinone derivatives, including Cascarosides A, B, C, D, E, and F.[2] Understanding the precise chemical structure and stereochemistry of individual components like **Cascaroside C** is paramount for researchers in pharmacognosy, medicinal chemistry, and drug development. This is crucial for elucidating structure-activity relationships, developing analytical standards for quality control, and investigating mechanisms of action.[4]

This technical guide provides a detailed examination of the molecular architecture of **Cascaroside C**, focusing on its core structure, glycosidic linkages, and absolute stereochemistry. It further outlines the analytical methodologies typically employed for its structural elucidation from a complex natural matrix.

## Section 1: Molecular Identity and Physicochemical Properties

The unique identity of **Cascaroside C** is defined by its specific molecular formula and a set of identifiers that distinguish it from other related compounds. These foundational data are critical for database searches, regulatory submissions, and analytical characterization.

Table 1: Chemical Identifiers for **Cascaroside C**

Identifier	Value	Source(s)
Molecular Formula	<b>C<sub>27</sub>H<sub>32</sub>O<sub>13</sub></b>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	53823-09-9	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	(10S)-1-hydroxy-3-methyl-10- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]-8- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 10H-anthracen-9-one	<a href="#">[5]</a> <a href="#">[9]</a>
InChI Key	GQPFUOPPYJYZHE- ZHVWOXMGSA-N	<a href="#">[5]</a> <a href="#">[6]</a>

| SMILES | Cc1cc2O4)O)O)O">C@H[C@H]5O5)O)O">C@@HO | [\[6\]](#) |

The molecular formula dictates the compound's mass, which is a fundamental property verified by mass spectrometry.

Table 2: Physicochemical Properties of **Cascaroside C**

Property	Value	Source(s)
Molecular Weight	564.54 g/mol	[1][6]
Monoisotopic Mass	564.18429107 Da	[5]

| Chemical Class | Anthracene Glycoside, Phenolic Glycoside [[5][8] |

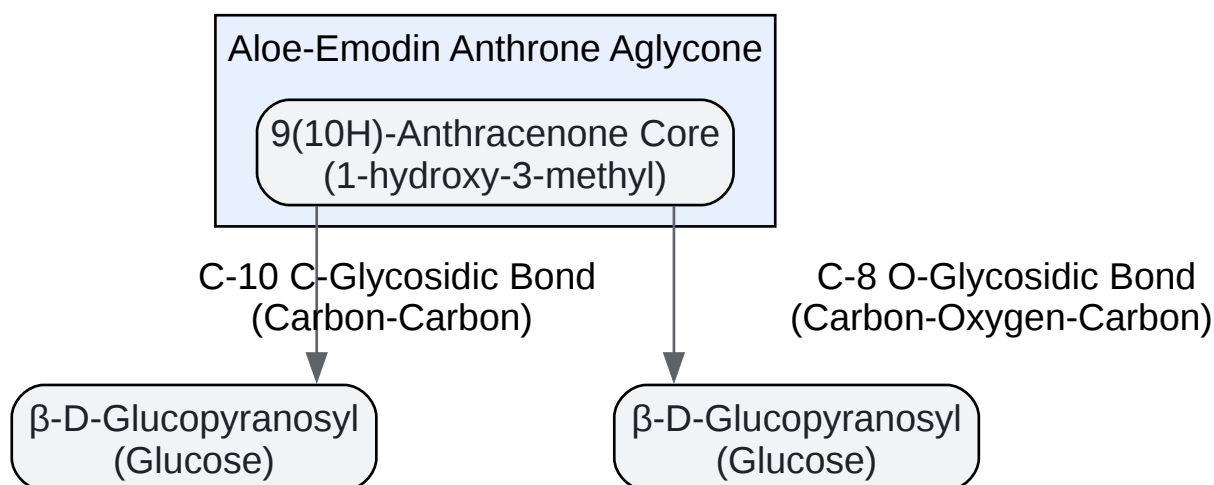
## Section 2: The Core Chemical Structure

**Cascaroside C** is a complex glycoside built upon a tricyclic anthrone scaffold. Its structure is characterized by the attachment of two separate glucose moieties to an aloë-emodin anthrone aglycone. The nature and position of these attachments are key to its identity.

The core structure consists of:

- An Anthrone Aglycone: The aglycone (the non-sugar portion) is a derivative of aloë-emodin anthrone. This is a 9(10H)-anthracenone ring system with hydroxyl and methyl substitutions.
- A C-Glycosidic Bond: One glucose molecule is attached directly to the anthrone core via a carbon-carbon bond at position 10 (C-10). This C-glycosidic linkage is notably resistant to acid hydrolysis compared to O-glycosidic bonds, a feature that influences its metabolism in the gastrointestinal tract.[4]
- An O-Glycosidic Bond: A second glucose molecule is attached to the anthrone core via a more conventional oxygen-carbon bond (an ether linkage) at the hydroxyl group on position 8 (C-8).[5]

This dual glycosylation pattern is a defining feature of the cascaroside family.



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Structural components of **Cascaroside C**.

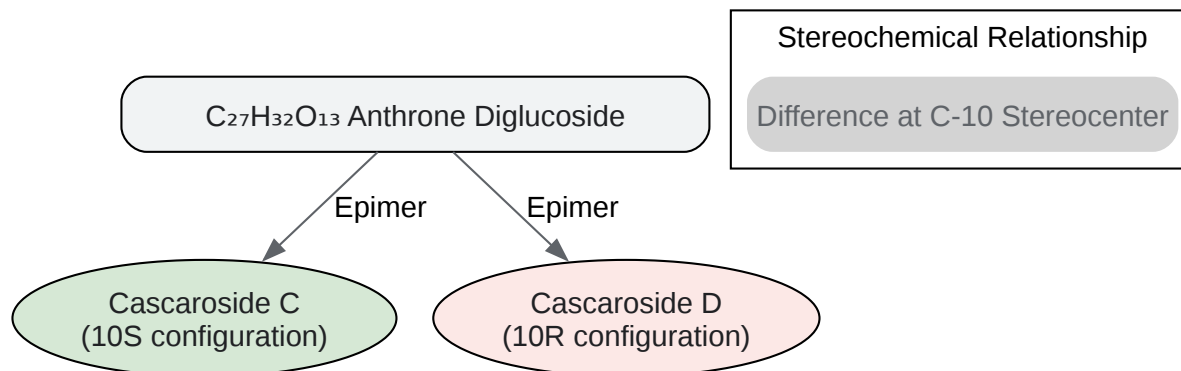
## Section 3: Elucidating the Stereochemistry

The biological activity of complex natural products is often dictated by their three-dimensional arrangement. **Cascaroside C** possesses 11 defined stereocenters, leading to a highly specific spatial conformation.[6]

The most critical stereocenter for distinguishing between cascaroside pairs is at the C-10 position of the anthrone core.

- **Cascaroside C** has an (S) configuration at C-10.[5]
- Cascaroside D is its C-10 epimer, possessing an (R) configuration.[10][11]

Both **Cascaroside C** and D have the same molecular formula and connectivity but differ in the orientation of the C-glycosyl group at C-10.[5][10] This subtle difference can have significant implications for their interaction with biological targets and their overall pharmacological profile. The stereochemistry of the two  $\beta$ -D-glucopyranosyl moieties is also precisely defined, as indicated in the full IUPAC name.[5]



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*Epimeric relationship between **Cascaroside C** and **D**.*

## Section 4: A Standardized Workflow for Structural Characterization

Determining the intricate structure of **Cascaroside C** from a complex plant extract requires a multi-step analytical approach. The causality for each step is driven by the need to isolate the target molecule from hundreds of other phytochemicals and then unambiguously determine its atomic connectivity and stereochemistry.

**Step 1: Extraction from Plant Material** The process begins with the dried and aged bark of *Rhamnus purshiana*. The choice of solvent is critical; polar solvents like ethanol or methanol are used to efficiently extract the polar anthraquinone glycosides from the less polar components of the bark like lipids and resins.[2]

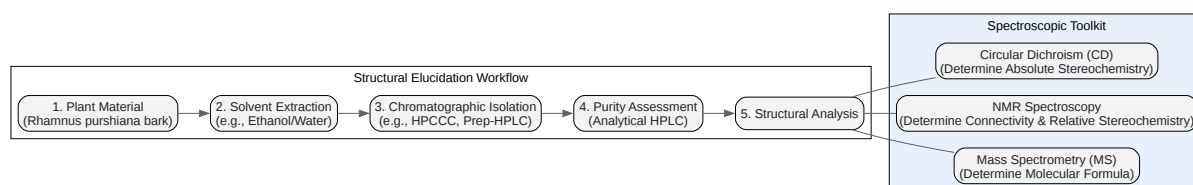
**Step 2: Chromatographic Purification** The crude extract is a complex mixture. Isolating individual cascarosides requires high-resolution separation techniques. The goal is to separate compounds based on subtle differences in their physicochemical properties (e.g., polarity, size).

- **Methodology:** Techniques like high-performance countercurrent chromatography (HPCCC) or preparative high-performance liquid chromatography (HPLC) are employed.[12] For instance, a two-phase solvent system can be used in HPCCC to partition the compounds,

allowing for the separation of closely related isomers like Cascarosides C and D.[12] This step is self-validating through analytical HPLC, where the purity of the collected fractions is confirmed.

**Step 3: Spectroscopic and Spectrometric Analysis** Once a pure compound is isolated, its structure is pieced together using a suite of analytical techniques.

- **Mass Spectrometry (MS):** High-resolution MS provides an extremely accurate mass measurement, which is used to confirm the molecular formula ( $C_{27}H_{32}O_{13}$ ).[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D ( $^1H$ ,  $^{13}C$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation. They provide information on the chemical environment of each proton and carbon, allowing scientists to map out the entire carbon-hydrogen framework and determine the precise points of glycosidic linkages.
- **Chiroptical Methods:** Techniques like Circular Dichroism (CD) spectroscopy can be used to provide experimental data on the absolute configuration of stereocenters, corroborating the stereochemical assignments made via NMR.[13]



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*General workflow for isolation and characterization.*

## Conclusion

**Cascaroside C** is a structurally complex anthrone diglucoside defined by its  $C_{27}H_{32}O_{13}$  molecular formula. Its key architectural features include an aloe-emodin anthrone core, a robust C-glycosidic linkage at C-10, and a labile O-glycosidic linkage at C-8. The (10S) stereochemistry is a critical identifier, distinguishing it from its C-10 epimer, Cascaroside D. The elucidation of this structure relies on a rigorous, multi-step process of extraction, chromatographic purification, and advanced spectroscopic analysis. A thorough understanding of this molecule's chemical identity is indispensable for any research or development effort involving *Cascara sagrada* and its bioactive constituents.

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